Benzene, 1-[2-bromo-1-(bromomethyl)ethyl]-4-methoxy-
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Overview
Description
Benzene, 1-[2-bromo-1-(bromomethyl)ethyl]-4-methoxy- is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a methoxy group at the para position and a bromoethyl group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[2-bromo-1-(bromomethyl)ethyl]-4-methoxy- typically involves the bromination of a suitable precursor. One common method is the bromination of 1-(4-methoxyphenyl)ethanol using bromine in the presence of a catalyst such as iron bromide or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The bromoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.
Oxidation: Potassium permanganate, acidic or basic medium.
Reduction: Lithium aluminum hydride, anhydrous ether.
Major Products:
Substitution: Formation of phenols or amines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of ethyl-substituted benzene derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, it can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: Potential applications in medicinal chemistry include the development of new drugs with improved efficacy and reduced side effects. The compound’s unique structure may offer advantages in drug design.
Industry: In the industrial sector, it can be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-[2-bromo-1-(bromomethyl)ethyl]-4-methoxy- involves its interaction with molecular targets through its functional groups. The bromine atoms can participate in electrophilic aromatic substitution reactions, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
- Benzene, 1-bromo-2-methyl-
- Benzene, 1-bromo-2-(bromomethyl)-
- Benzene, 1-bromo-4-methoxy-
Comparison: Compared to similar compounds, Benzene, 1-[2-bromo-1-(bromomethyl)ethyl]-4-methoxy- is unique due to the presence of both a bromoethyl and a methoxy group on the benzene ring. This combination of substituents imparts distinct chemical reactivity and potential applications. For example, the presence of the methoxy group can enhance the compound’s solubility in organic solvents, while the bromoethyl group can provide sites for further functionalization.
Properties
CAS No. |
37983-33-8 |
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Molecular Formula |
C10H12Br2O |
Molecular Weight |
308.01 g/mol |
IUPAC Name |
1-(1,3-dibromopropan-2-yl)-4-methoxybenzene |
InChI |
InChI=1S/C10H12Br2O/c1-13-10-4-2-8(3-5-10)9(6-11)7-12/h2-5,9H,6-7H2,1H3 |
InChI Key |
JRYLCDFMLDLBAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(CBr)CBr |
Origin of Product |
United States |
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